3-((quinazolin-5-yl)ethynyl)-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-trifluoro methylphenyl]benzamide
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Overview
Description
Alkynyl-heteroaromatic ring compounds are a class of organic molecules that contain both an alkynyl group (a carbon-carbon triple bond) and a heteroaromatic ring (a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur). These compounds are of significant interest due to their diverse applications in pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alkynyl-heteroaromatic ring compounds typically involves the coupling of an alkynyl group with a heteroaromatic ring. This can be achieved through various methods, including:
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl or heteroaryl halide with a terminal alkyne in the presence of a copper co-catalyst.
Cyclization Reactions: Alkynyl aldehydes can undergo cyclization reactions with other organic compounds to form N-, O-, and S-heterocycles.
Industrial Production Methods: Industrial production of these compounds often employs metal-catalyzed processes due to their efficiency and selectivity. For example, the use of palladium, copper, and other transition metals in catalytic amounts can facilitate the large-scale synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions: Alkynyl-heteroaromatic ring compounds can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form carbonyl-containing derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the heteroaromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) and nucleophilic substitution using nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various functionalized heterocycles, such as imidazoles, oxazoles, and pyridines .
Scientific Research Applications
Alkynyl-heteroaromatic ring compounds have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alkynyl-heteroaromatic ring compounds often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some compounds act as inhibitors of protein tyrosine kinases, blocking the phosphorylation of tyrosine residues and thereby inhibiting cell proliferation . The pathways involved can vary depending on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
Imidazoles: Contain a five-membered ring with two nitrogen atoms.
Oxazoles: Feature a five-membered ring with one oxygen and one nitrogen atom.
Pyridines: Consist of a six-membered ring with one nitrogen atom.
Uniqueness: Alkynyl-heteroaromatic ring compounds are unique due to the presence of both an alkynyl group and a heteroaromatic ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making them valuable tools in both research and industry .
Properties
Molecular Formula |
C31H28F3N5O |
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Molecular Weight |
543.6 g/mol |
IUPAC Name |
4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-quinazolin-5-ylethynyl)benzamide |
InChI |
InChI=1S/C31H28F3N5O/c1-21-6-7-24(16-23(21)9-8-22-4-3-5-29-27(22)18-35-20-36-29)30(40)37-26-11-10-25(28(17-26)31(32,33)34)19-39-14-12-38(2)13-15-39/h3-7,10-11,16-18,20H,12-15,19H2,1-2H3,(H,37,40) |
InChI Key |
KLHNJZVWTSMTCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=C5C=NC=NC5=CC=C4 |
Origin of Product |
United States |
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